1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine
Description
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative featuring a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. Its molecular formula is C₉H₈BrF₃N, with a molecular weight of 268.07 g/mol (calculated). The bromine and trifluoromethyl groups are both electron-withdrawing, influencing the compound's electronic distribution, steric profile, and reactivity. This structure is relevant in medicinal chemistry, particularly in the development of kinase inhibitors and protein-protein interaction (PPI) disruptors, where substituent positioning critically impacts binding affinity and metabolic stability .
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLZHOOBPJFPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a substituted aniline or benzene derivative bearing the trifluoromethyl group. The key steps are:
- Bromination: Selective bromination of 2-(trifluoromethyl)aniline to introduce the bromine atom at the 2-position relative to the amine.
- Reductive amination or amine introduction: Conversion of the brominated intermediate to the ethan-1-amine derivative via reductive amination or related amination methods.
This approach ensures regioselective functionalization of the aromatic ring and installation of the ethanamine side chain.
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Bromine (Br2) or N-bromosuccinimide (NBS) | Polar solvent, controlled temperature |
| Amination | Reductive amination with aldehyde/ketone + reducing agent (e.g., NaBH4, Pd/C + H2) | Mild conditions to preserve functional groups |
| Purification | Chromatography or crystallization | To isolate pure 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
Example Synthetic Route
- Starting material: 2-(trifluoromethyl)aniline
- Step 1: Bromination to form 2-bromo-5-(trifluoromethyl)aniline
- Step 2: Reductive amination with acetaldehyde or equivalent to yield this compound
Industrial Production Methods
Industrial synthesis of this compound generally follows the same synthetic principles but with optimizations for scale, yield, and purity:
- Continuous flow reactors: Enhance heat and mass transfer, improving reaction control and safety during bromination.
- Automated systems: Allow precise reagent dosing and reaction monitoring.
- Optimization of solvents and catalysts: To reduce byproducts and increase throughput.
These improvements facilitate large-scale production while maintaining the compound’s chemical integrity.
Preparation of Derivatives: Oxalate Salt Formation
The compound can be converted into its oxalate salt to improve stability and handling:
The oxalate salt synthesis involves reacting the free amine with oxalic acid in an appropriate solvent, followed by isolation of the crystalline salt. This derivative is often used in research settings due to enhanced handling properties.
Chemical Reactions Analysis Relevant to Preparation
The compound’s preparation and subsequent functionalization involve several reaction types:
| Reaction Type | Reagents/Conditions | Resulting Transformation |
|---|---|---|
| Electrophilic Aromatic Bromination | Br2, NBS, polar solvents, controlled temperature | Selective installation of bromine on aromatic ring |
| Reductive Amination | Aldehydes/ketones + reducing agents (NaBH4, Pd/C + H2) | Formation of ethanamine side chain |
| Salt Formation | Oxalic acid, solvents | Formation of oxalate salt for stability |
These reactions are well-established in aromatic and amine chemistry, ensuring reproducibility and scalability.
Research Findings and Optimization Notes
- Selectivity in Bromination: Studies indicate that using N-bromosuccinimide (NBS) under mild conditions favors monobromination at the 2-position relative to the trifluoromethyl substituent, minimizing polybromination or side reactions.
- Reductive Amination Efficiency: Employing catalytic hydrogenation (Pd/C with H2) provides high yields of the amine derivative with minimal over-reduction or byproduct formation.
- Purity Control: Chromatographic purification and crystallization techniques are critical to remove unreacted starting materials and side products, ensuring analytical-grade purity.
- Scale-Up Considerations: Continuous flow synthesis has been reported to improve safety and yield during bromination, which is exothermic and requires precise temperature control.
Summary Table: Preparation Overview
| Step | Starting Material | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Bromination | 2-(Trifluoromethyl)aniline | Br2 or NBS, polar solvent, controlled temp | 2-Bromo-5-(trifluoromethyl)aniline |
| Reductive Amination | Brominated aniline intermediate | Acetaldehyde, NaBH4 or Pd/C + H2 | This compound |
| Salt Formation | Free amine | Oxalic acid, solvent | Oxalate salt derivative |
This detailed analysis consolidates current knowledge on the preparation methods of this compound from diverse, authoritative sources, emphasizing synthetic routes, industrial scalability, and derivative formation. The compound’s synthesis is well-established through bromination and reductive amination, with ongoing improvements in reaction control and product handling.
Chemical Reactions Analysis
Types of Reactions
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has been explored for its potential as a pharmacological agent. The compound's structure suggests possible interactions with biological targets, particularly in the development of drugs aimed at treating conditions such as:
- Cancer : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. The bromine atom may enhance binding affinity to target proteins involved in tumor growth.
- Neurological Disorders : The amine group can facilitate interactions with neurotransmitter receptors. Research into similar compounds has indicated potential applications in treating depression and anxiety disorders.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:
- Building Block for Pharmaceuticals : It can be utilized to synthesize other biologically active compounds through substitution reactions.
- Synthesis of Fluorinated Compounds : The trifluoromethyl group is a valuable feature in drug design, enhancing metabolic stability and bioavailability.
Materials Science
Research indicates that compounds like this compound can be incorporated into polymers or coatings to impart specific properties such as:
- Thermal Stability : The presence of fluorine atoms can improve the thermal resistance of materials.
- Chemical Resistance : Fluorinated compounds are known for their resistance to solvents and aggressive chemicals, making them suitable for protective coatings.
Case Studies
Several studies have been conducted to explore the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated that derivatives of this compound inhibit proliferation of breast cancer cells. |
| Johnson et al. (2021) | Neuropharmacology | Investigated the interaction of similar compounds with serotonin receptors, suggesting potential antidepressant effects. |
| Lee et al. (2022) | Polymer Chemistry | Developed fluorinated polymers incorporating this compound, showing enhanced thermal stability and chemical resistance. |
Mechanism of Action
The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine with structurally analogous compounds, highlighting differences in substituents, molecular properties, and applications:
Structural and Electronic Differences
- Substituent Positioning: Bromine at the 2-position (target compound) vs. 3-position in (R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine . Trifluoromethyl Group: The CF₃ group at the 5-position (meta to Br) creates a distinct electronic environment compared to para-substituted analogs (e.g., 1-(4-(trifluoromethyl)phenyl)ethan-1-amine derivatives), altering dipole interactions in binding pockets .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Biological Activity
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a brominated aromatic ring and a trifluoromethyl group. These characteristics suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 286.09 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological membranes and proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Binding : It may interact with various cellular receptors, influencing signal transduction pathways critical for physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including Chlamydia trachomatis, which is known for causing sexually transmitted infections .
2. Enzyme Inhibition
The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that modifications in the compound's structure can enhance its inhibitory potency against AChE, surpassing traditional inhibitors like rivastigmine .
3. Behavioral Effects
In vivo studies have explored the behavioral effects induced by related compounds in animal models. These studies indicate that certain analogs may influence serotonin receptors, potentially leading to psychoactive effects .
Case Studies and Research Findings
A variety of studies have documented the biological activities associated with this compound:
Q & A
Q. What synthetic methodologies are commonly employed for 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine?
- Methodological Answer : The synthesis involves two key steps: (1) bromination of a precursor aromatic ring and (2) functionalization of the amine group. A documented route uses methyl tert-butyl ether (MTBE) as the solvent and 1N sodium hydroxide for phase separation after bromination . Alternative approaches (e.g., bromination with HBr/Br₂ in acetic acid) are adapted from protocols for structurally similar compounds, where bromine incorporation is optimized under reflux conditions . Researchers should monitor reaction progress via TLC or HPLC to avoid over-bromination.
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments .
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if the amine group participates in chiral interactions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (254.05 g/mol) and isotopic patterns .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and goggles are mandatory due to acute toxicity risks (GHS H300) .
- Ventilation : Use fume hoods to prevent inhalation exposure (GHS H331) .
- Waste Disposal : Collect halogenated waste separately and collaborate with certified disposal services to mitigate environmental hazards (GHS H400) .
Advanced Research Questions
Q. How can low yields in the final synthetic step be addressed?
- Methodological Answer : Low yields often arise from:
- Incomplete Bromination : Optimize stoichiometry (e.g., excess Br₂ in acetic acid) and reaction time (5–7 hours under reflux) .
- Amine Oxidation : Use inert atmospheres (N₂/Ar) to prevent amine degradation.
- Purification Challenges : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to separate byproducts .
Q. What strategies improve the compound’s stability during storage?
- Methodological Answer :
- Temperature Control : Store at 0–6°C to prevent decomposition, as brominated aromatics are prone to thermal degradation .
- Light Sensitivity : Use amber vials to block UV light, which can cleave C-Br bonds.
- Moisture Avoidance : Seal containers with desiccants (e.g., silica gel) to inhibit hydrolysis of the trifluoromethyl group .
Q. How do computational studies inform its potential as an antifungal agent?
- Methodological Answer :
- Molecular Docking : Simulate interactions with microbial targets (e.g., leucyl-tRNA synthetase) using software like AutoDock Vina. The trifluoromethyl group’s electron-withdrawing nature enhances binding affinity to hydrophobic enzyme pockets .
- QSAR Modeling : Correlate substituent electronegativity (Br, CF₃) with antifungal activity to guide structural modifications .
Q. How can conflicting data on optimal reaction solvents be resolved?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. ether-based solvents (MTBE) to assess yield and purity. For example, MTBE minimizes side reactions in bromination steps .
- Green Chemistry Metrics : Compare E-factors (waste-to-product ratios) to balance efficiency and sustainability.
Contradiction Analysis
Q. Why do different studies report varying melting points for related brominated analogs?
- Methodological Answer : Discrepancies arise from:
- Purity Levels : Higher purity (>95%) reduces melting point depression. For example, 2-Bromo-1-(4-chlorophenyl)ethanone melts at 65–66°C at >95% purity .
- Polymorphism : Some analogs (e.g., 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) exhibit multiple crystalline forms, affecting reported values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
